molecular formula C13H23NO3 B14880854 Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate

Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate

Cat. No.: B14880854
M. Wt: 241.33 g/mol
InChI Key: WZMMFXWYLRPLGM-UHFFFAOYSA-N
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Description

Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of carbamic acid and features a tert-butyl group, a cyclobutyl ketone, and a propyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl ketone derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction with aryl halides and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The cyclobutyl ketone moiety can participate in various chemical interactions, affecting the overall reactivity and function of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-methyl-2-(3-oxocyclobutyl)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[2-methyl-2-(3-oxocyclobutyl)propyl]carbamate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(4,5)9-6-10(15)7-9/h9H,6-8H2,1-5H3,(H,14,16)

InChI Key

WZMMFXWYLRPLGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1CC(=O)C1

Origin of Product

United States

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